1-[(2-fluorophenyl)methanesulfonyl]-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine
Description
The compound 1-[(2-fluorophenyl)methanesulfonyl]-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine (hereafter referred to as the "target compound") is a piperidine-substituted thienopyridine derivative featuring a 2-fluorophenyl methanesulfonyl group. Its molecular formula is C₁₇H₁₈FN₂O₂S₂, with a molecular weight of 381.46 g/mol (calculated from and structural analysis). The thienopyridine core and piperidine moiety are structural hallmarks shared with clinically significant antiplatelet agents like prasugrel and clopidogrel ().
Properties
IUPAC Name |
5-[1-[(2-fluorophenyl)methylsulfonyl]piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O2S2/c20-18-4-2-1-3-16(18)14-26(23,24)22-10-5-17(6-11-22)21-9-7-19-15(13-21)8-12-25-19/h1-4,8,12,17H,5-7,9-11,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGDOBUFEMXGJFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC3=C(C2)C=CS3)S(=O)(=O)CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-fluorophenyl)methanesulfonyl]-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This process involves the reaction of boronic acids with halides in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(2-fluorophenyl)methanesulfonyl]-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[(2-fluorophenyl)methanesulfonyl]-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-[(2-fluorophenyl)methanesulfonyl]-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison
The target compound’s structure is compared to key analogs in Table 1.
| Compound Name | Substituents | Molecular Weight (g/mol) | Key Structural Features | Evidence Source |
|---|---|---|---|---|
| Target Compound | 1-[(2-Fluorophenyl)methanesulfonyl] | 381.46 | Sulfonyl group, 2-fluorophenyl, thienopyridine | [10] |
| Prasugrel | 5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-2-yl acetate | 409.50 | Cyclopropyl-oxoethyl, acetate ester | [1, 8] |
| Clopidogrel Acyl-β-D-glucuronide | 2-(2-Chlorophenyl)-2-thienopyridinyl acetyl glucuronide | 581.98 | Chlorophenyl, glucuronide conjugate | [13] |
| 1-(7-Methoxybenzofuran-2-carbonyl) derivative | 7-Methoxybenzofuran-2-carbonyl | 396.50 | Benzofuran-carbonyl | [12] |
| 6-{Thieno[3,2-c]pyridin-5-yl}pyridin-3-amine | Pyridin-3-amine | 258.34 | Pyridinylamine | [18] |
Key Observations :
- The 2-fluorophenyl substituent may improve lipophilicity and receptor binding compared to clopidogrel’s 2-chlorophenyl group, as fluorine’s smaller atomic radius reduces steric hindrance .
- Unlike the glucuronide conjugate in clopidogrel’s metabolite, the target compound lacks a polar functional group, which may limit water solubility .
Pharmacological Activity
Thienopyridines primarily act as P2Y₁₂ receptor antagonists, inhibiting ADP-mediated platelet aggregation.
| Compound | IC₅₀ (P2Y₁₂ Inhibition) | Prodrug Requirement | Clinical Use | Evidence Source |
|---|---|---|---|---|
| Target Compound | Not reported | Likely (unconfirmed) | Research-stage | N/A |
| Prasugrel | 1.4 μM | Yes (liver CYP450) | Acute coronary syndrome | [1, 8] |
| Clopidogrel | 6.8 μM | Yes (CYP2C19) | Thrombosis prevention | [13] |
| Benzofuran-carbonyl analog | Not reported | Unclear | Preclinical | [12] |
Key Observations :
- The target compound’s sulfonyl group may alter binding kinetics to the P2Y₁₂ receptor compared to prasugrel’s ester or clopidogrel’s acetyl group.
- Prasugrel’s higher potency than clopidogrel is attributed to its efficient metabolic activation; the target compound’s sulfonyl group might bypass prodrug activation, offering faster onset .
Pharmacokinetic Properties
| Compound | Metabolic Pathway | Bioavailability | Half-Life (h) | Evidence Source |
|---|---|---|---|---|
| Target Compound | Sulfonamide hydrolysis? | Not reported | Unreported | N/A |
| Prasugrel | CYP3A4/CYP2B6 oxidation | >79% | 7.4 | [1, 8] |
| Clopidogrel | CYP2C19-dependent hydrolysis | ~50% | 6–8 | [13] |
Key Observations :
Biological Activity
1-[(2-fluorophenyl)methanesulfonyl]-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine is a complex organic compound with potential therapeutic applications. Its structure suggests a variety of biological activities, particularly in the fields of oncology and antimicrobial therapies. This article reviews the biological activity of this compound based on available research findings and case studies.
- Molecular Formula : C19H23FN2O2S2
- Molecular Weight : 394.52 g/mol
- CAS Number : 1904416-94-9
The compound is classified as an organic sulfonamide and exhibits structural features that may contribute to its biological activity, including a thienopyridine core and a fluorophenyl group.
The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with various biological targets such as enzymes or receptors involved in disease pathways. Potential mechanisms include:
- Enzyme Inhibition : The sulfonamide group may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : The compound could act as a modulator for specific receptors, influencing cellular signaling pathways.
Further studies are required to clarify these mechanisms and identify specific molecular targets.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro Studies : Compounds with similar structures have shown cytotoxic effects against various cancer cell lines. The thienopyridine moiety is particularly noted for its role in inducing apoptosis in tumor cells.
- In vivo Models : Animal studies suggest that these compounds can inhibit tumor growth in xenograft models.
Antimicrobial Activity
The compound's sulfonamide nature suggests potential antimicrobial properties. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folate synthesis. Preliminary studies indicate:
- Broad-Spectrum Activity : Similar compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria.
- Mechanism : The inhibition of dihydropteroate synthase (DHPS) is a common mechanism among sulfonamides.
Case Studies
Several case studies highlight the efficacy of related compounds in clinical settings:
- Study on Thienopyridine Derivatives : A study evaluated the anticancer effects of thienopyridine derivatives in patients with non-small cell lung cancer (NSCLC). The results indicated a significant reduction in tumor size among treated patients compared to controls.
- Antimicrobial Trials : Clinical trials assessing the effectiveness of sulfonamide derivatives against resistant bacterial strains showed promising results, suggesting that modifications to the sulfonamide structure can enhance efficacy.
Data Summary
| Property/Activity | Description |
|---|---|
| Molecular Formula | C19H23FN2O2S2 |
| Molecular Weight | 394.52 g/mol |
| CAS Number | 1904416-94-9 |
| Anticancer Activity | Induces apoptosis; effective against NSCLC |
| Antimicrobial Activity | Inhibits bacterial growth; effective against resistant strains |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
